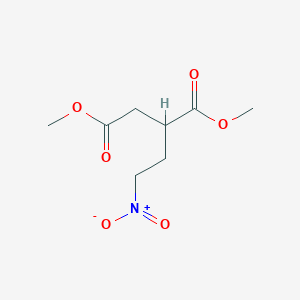

Dimethyl 2-(2-nitroethyl)butanedioate

Beschreibung

Dimethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C₈H₁₁NO₆ (inferred from structural analysis). It consists of a butanedioate backbone (HOOC-CH₂-CH₂-COOH) esterified with methyl groups at both termini, with a 2-nitroethyl (-CH₂CH₂NO₂) substituent on the second carbon of the chain. This nitro group imparts significant electron-withdrawing effects, influencing reactivity and stability.

Eigenschaften

IUPAC Name |

dimethyl 2-(2-nitroethyl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-14-7(10)5-6(8(11)15-2)3-4-9(12)13/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTDRYWLKFVPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Analogues of Butanedioate Esters

The following compounds share structural similarities with dimethyl 2-(2-nitroethyl)butanedioate, differing in substituents or ester groups:

Key Structural Differences and Implications

- Substituent Effects: Nitroethyl (-CH₂CH₂NO₂): Strong electron-withdrawing nature increases electrophilicity, making the compound reactive in nucleophilic substitutions or reductions. Potential safety concerns due to nitro group explosivity. Butene (C=C): Conjugation enhances reactivity in cycloadditions but reduces stability compared to saturated analogues. Triazine-hydrazinylidene: Aromatic and hydrogen-bonding capabilities may improve solubility or biological targeting. tert-Butoxycarbonyl (Boc): Steric bulk protects functional groups (e.g., amines) but reduces solubility in polar solvents.

- Ester Chain Length: Dimethyl esters (e.g., target compound) are more volatile and less lipophilic than dibutyl esters, which are favored in non-polar applications like lubricants.

Research Findings on Substituent Impacts

- Steric and Electronic Effects: Bulky substituents (e.g., Boc groups) elongate bonds involving nitrogen and induce conformational changes in the butanedioate backbone due to steric hindrance.

Crystallography and Stability :

- Urethane-protected aspartic acid derivatives (e.g., Boc-substituted compounds) exhibit well-defined crystal structures, whereas nitroethyl-substituted compounds may face challenges in crystallization due to polar nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.